molecular formula C23H32Cl2N2O2 B2831983 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride CAS No. 1216948-76-3

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2831983
CAS No.: 1216948-76-3
M. Wt: 439.42
InChI Key: JMPTUCKBWPFVSV-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reaction: The 5-chloro-2-methylphenyl group is introduced via a nucleophilic substitution reaction.

    Ether Formation: The 2-isopropylphenoxy group is attached through an etherification reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
  • 1-(4-(4-Methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Uniqueness

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is unique due to the specific substitution pattern on the piperazine ring and the presence of the isopropylphenoxy group. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.ClH/c1-17(2)21-6-4-5-7-23(21)28-16-20(27)15-25-10-12-26(13-11-25)22-14-19(24)9-8-18(22)3;/h4-9,14,17,20,27H,10-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPTUCKBWPFVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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